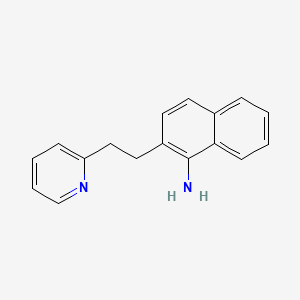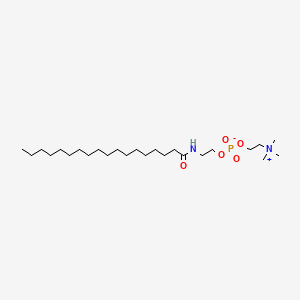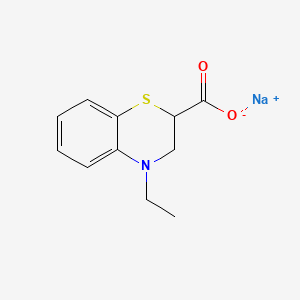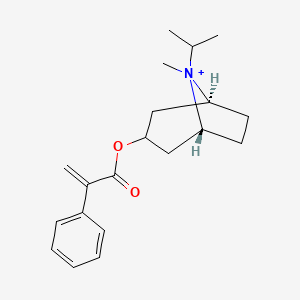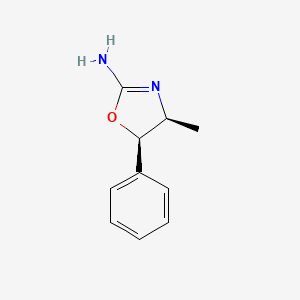
4-Methylaminorex, cis-(+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylaminorex, cis-(+/-)- is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. This compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It exists as four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form used recreationally .
Vorbereitungsmethoden
4-Methylaminorex, cis-(+/-)- can be synthesized from dl-phenylpropanolamine in one step by cyclization with cyanogen bromide. This method sometimes involves preparing cyanogen bromide in situ by reacting sodium cyanide with bromine. Alternate synthesis routes involve more steps, such as replacing cyanogen bromide with sodium or potassium cyanate to form an intermediate, which is then reacted with concentrated hydrochloric acid .
Analyse Chemischer Reaktionen
4-Methylaminorex undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents, often using reagents like sodium iodide or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference standard in forensic science for the identification of similar stimulant compounds.
Biology: Research has focused on its effects on the central nervous system and its potential as a model compound for studying stimulant abuse.
Medicine: Although not widely used in clinical settings, it has been investigated for its anorectic (appetite-suppressing) properties.
Industry: Its stimulant properties have led to its use in the development of new psychoactive substances.
Wirkmechanismus
4-Methylaminorex exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to heightened alertness, increased energy, and euphoria. The compound acts on molecular targets including monoamine transporters and receptors, influencing various pathways involved in mood regulation and reward .
Vergleich Mit ähnlichen Verbindungen
4-Methylaminorex is often compared to other stimulants such as methamphetamine, cocaine, and amphetamine. While it shares similar stimulant effects, it is unique in its longer duration of action and different chemical structure. Similar compounds include:
Methamphetamine: Known for its potent stimulant effects and high potential for abuse.
Cocaine: A powerful stimulant with a shorter duration of action compared to 4-Methylaminorex.
Amphetamine: Another stimulant with effects similar to 4-Methylaminorex but with a different chemical structure.
Eigenschaften
CAS-Nummer |
75493-87-7 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |
InChI-Schlüssel |
LJQBMYDFWFGESC-CBAPKCEASA-N |
Isomerische SMILES |
C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


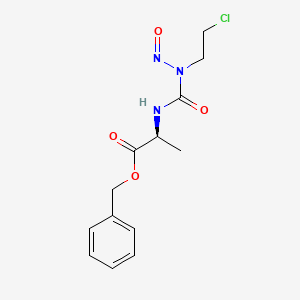
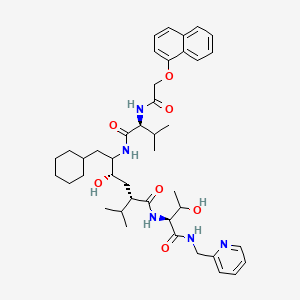
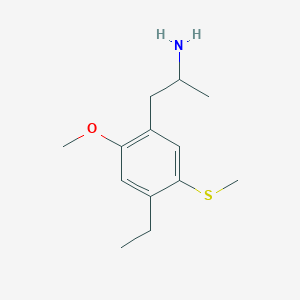
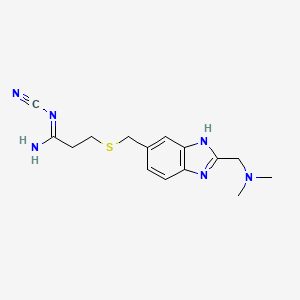

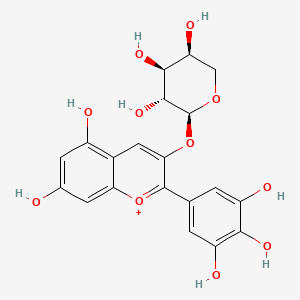
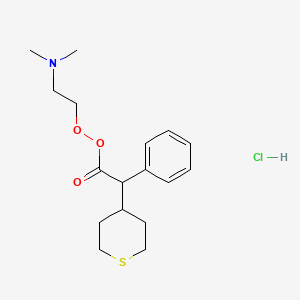
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
